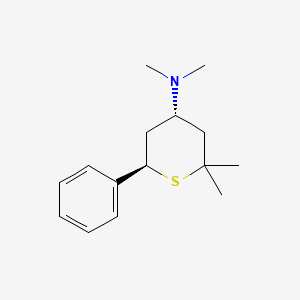![molecular formula C14H14O3 B14422237 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione CAS No. 85741-91-9](/img/structure/B14422237.png)
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione is an organic compound characterized by a cycloheptane ring substituted with a hydroxyphenyl group and two ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione typically involves the condensation of 4-hydroxybenzaldehyde with cycloheptane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of a diketone derivative
Reduction: Formation of diol derivatives
Substitution: Formation of ether or ester derivatives
Aplicaciones Científicas De Investigación
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Hydroxyphenyl)methylidene]cyclohexane-1,3-dione
- 2-[(4-Hydroxyphenyl)methylidene]cyclopentane-1,3-dione
Uniqueness
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various research applications.
Propiedades
Número CAS |
85741-91-9 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)methylidene]cycloheptane-1,3-dione |
InChI |
InChI=1S/C14H14O3/c15-11-7-5-10(6-8-11)9-12-13(16)3-1-2-4-14(12)17/h5-9,15H,1-4H2 |
Clave InChI |
RFKARRDHJBUCQP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(=CC2=CC=C(C=C2)O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



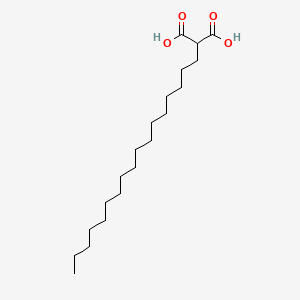
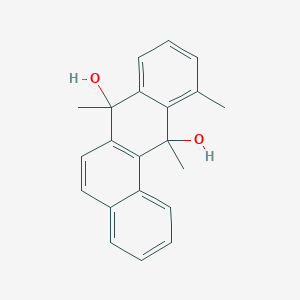
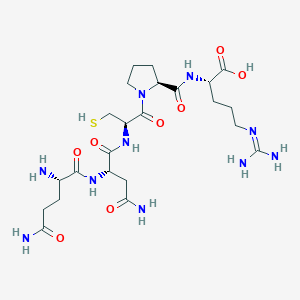
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

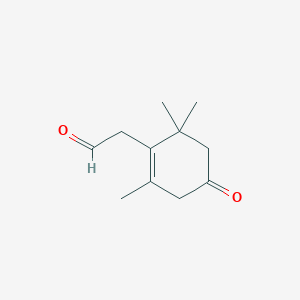
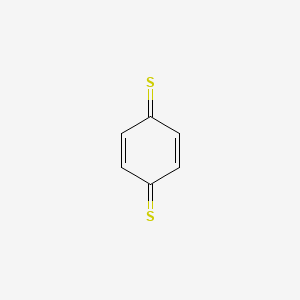
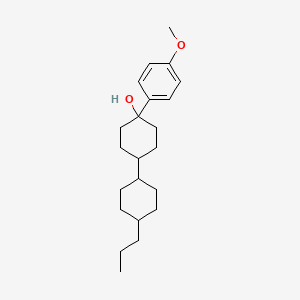

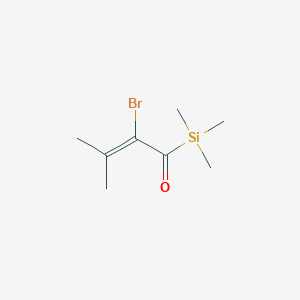
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)

